molecular formula C₁₈H₂₆O₁₁S B018214 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside CAS No. 34044-34-3

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Cat. No.: B018214
CAS No.: 34044-34-3
M. Wt: 450.5 g/mol
InChI Key: GXVQXAUNYBLARZ-UYTYNIKBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is produced on a scale suitable for research and development purposes. Companies like BOC Sciences and Santa Cruz Biotechnology offer this compound for research use, indicating that it is synthesized under controlled conditions to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted glucopyranoside derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetylthio group can undergo enzymatic cleavage, releasing active thiol groups that can interact with various molecular targets. These interactions can modulate biochemical pathways involved in carbohydrate metabolism and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
  • 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

Uniqueness

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is unique due to its specific acetylthioethyl and tetra-O-acetyl functional groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to act as an intermediate in drug synthesis and its role in studying carbohydrate metabolism make it particularly valuable in research .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O11S/c1-9(19)25-8-14-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(29-14)24-6-7-30-13(5)23/h14-18H,6-8H2,1-5H3/t14-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVQXAUNYBLARZ-UYTYNIKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455623
Record name S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34044-34-3
Record name S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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